Ethyl 2-cyclobutylidenepropanoate

Catalog No.
S2991611
CAS No.
1246633-09-9
M.F
C9H14O2
M. Wt
154.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyclobutylidenepropanoate

CAS Number

1246633-09-9

Product Name

Ethyl 2-cyclobutylidenepropanoate

IUPAC Name

ethyl 2-cyclobutylidenepropanoate

Molecular Formula

C9H14O2

Molecular Weight

154.209

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h3-6H2,1-2H3

InChI Key

NZSJHKLWLGZBAS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C1CCC1)C

Solubility

not available
  • Potential applications based on structure

    The presence of an ester functional group and a cyclobutene moiety suggests Ethyl 2-cyclobutylidenepropanoate could be of interest in fields like organic synthesis or medicinal chemistry. Ester functionalities are commonly used as protecting groups in organic synthesis , and cyclobutene rings can be found in some biologically active molecules . However, further research is needed to confirm these potential applications.

  • Availability of research data

    Scientific databases like SciFinder or Google Scholar don't yield a significant number of research publications directly focused on Ethyl 2-cyclobutylidenepropanoate (as of March 10, 2024). This suggests that the compound is either a relatively new discovery or has not been extensively studied yet.

Ethyl 2-cyclobutylidenepropanoate is an organic compound with the chemical formula C11_{11}H18_{18}O2_2 and a molecular weight of 182.26 g/mol. It is characterized by the presence of a cyclobutylidene group, which contributes to its unique structural properties. The compound is often utilized in various

Typical of esters and alkenes. Key reactions include:

  • Esterification: The compound can be synthesized through the reaction of cyclobutylidene with propanoic acid or its derivatives.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding alcohol and acid.
  • Addition Reactions: The double bond in the cyclobutylidene moiety makes it susceptible to electrophilic addition reactions, which can lead to various substituted products.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some derivatives of cyclobutylidene compounds have been investigated for their ability to inhibit cancer cell proliferation.

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of Ethyl 2-cyclobutylidenepropanoate.

The synthesis of Ethyl 2-cyclobutylidenepropanoate can be achieved through multiple methods:

  • Direct Esterification: Reacting cyclobutylidene with propanoic acid in the presence of an acid catalyst.
  • Michael Addition: Utilizing a Michael acceptor approach where cyclobutylidene reacts with ethyl acrylate under basic conditions.
  • Cycloaddition Reactions: Employing cycloaddition methods to construct the cyclobutyl ring followed by esterification.

Each method offers different advantages regarding yield, purity, and reaction conditions.

Ethyl 2-cyclobutylidenepropanoate has potential applications in:

  • Pharmaceuticals: As a building block for drug development, particularly in creating novel antimicrobial or anticancer agents.
  • Material Science: In polymer chemistry, it may serve as a monomer for synthesizing new materials with desirable mechanical properties.
  • Flavor and Fragrance Industry: Due to its unique structure, it may also find applications in developing flavoring agents or fragrances.

Ethyl 2-cyclobutylidenepropanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity (%)Notable Features
Ethyl 2-cyclobutylideneacetate27741-65-788Contains an acetate group instead of propanoate
(Z)-3,7-Dimethylocta-2,6-dien-1-yl acetate141-12-885Features a longer carbon chain with multiple double bonds
Methyl 1-cyclopentene-1-carboxylate25662-28-673A five-membered ring structure differing from cyclobutane
Methyl cyclohex-1-enecarboxylate18448-47-073A six-membered ring structure offering different reactivity
(2E,4E)-Ethyl hexa-2,4-dienoate2396-84-171Contains conjugated double bonds enhancing reactivity

Ethyl 2-cyclobutylidenepropanoate stands out due to its unique cyclobutylidene structure that influences both its chemical reactivity and potential biological activities.

XLogP3

1.8

Dates

Last modified: 04-14-2024

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